Indium carbonate

Description

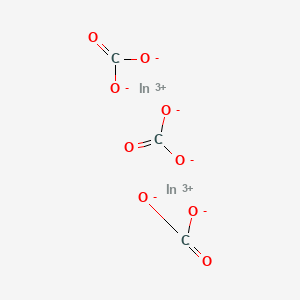

Structure

3D Structure of Parent

Properties

CAS No. |

60459-04-3 |

|---|---|

Molecular Formula |

CH2InO3 |

Molecular Weight |

176.84 g/mol |

IUPAC Name |

indium(3+);tricarbonate |

InChI |

InChI=1S/CH2O3.In/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

BEWAJAMESUGLPZ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[In+3].[In+3] |

Canonical SMILES |

C(=O)(O)O.[In] |

Other CAS No. |

60459-04-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Indium Carbonate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium carbonate, with the chemical formula In₂(CO₃)₃, is an inorganic compound of indium. While not as extensively studied as other indium compounds like indium tin oxide (ITO), it serves as a crucial precursor in the synthesis of various indium-based materials. This technical guide provides a comprehensive overview of the known properties, synthesis methodologies, and potential applications of this compound, with a particular focus on aspects relevant to research and development.

Chemical and Physical Properties

This compound is a water-insoluble indium source that can be readily converted to other indium compounds. Upon heating, it undergoes thermal decomposition to form indium(III) oxide (In₂O₃). It also reacts with dilute acids to produce the corresponding indium salts, carbon dioxide, and water.

| Property | Value | Reference |

| Chemical Formula | In₂(CO₃)₃ | [1] |

| Molecular Weight | 409.66 g/mol | [1] |

| Appearance | Typically a white solid | [2] |

| Solubility in Water | Described as "water insoluble" or "slightly soluble". Specific Ksp value is not readily available. | [2] |

| Thermal Property | Description | Reference |

| Thermal Stability | Exhibits low thermal stability, decomposing upon heating. | [2] |

| Decomposition Product | Indium(III) oxide (In₂O₃) | [3] |

| Decomposition Temperature | The decomposition of the related precursor, indium hydroxide, begins at approximately 200-230°C. A specific decomposition temperature range for In₂(CO₃)₃ is not well-documented. | [2] |

Crystallographic Data

Current research indicates that this compound synthesized via precipitation methods is predominantly amorphous.[2][4] As such, detailed crystallographic data such as crystal system, space group, and lattice parameters for a crystalline form of In₂(CO₃)₃ are not available in the literature. X-ray diffraction (XRD) patterns of as-prepared this compound typically do not show well-defined peaks, which is characteristic of an amorphous material.[4]

Experimental Protocols

The most common and well-documented method for synthesizing this compound is through aqueous precipitation. This technique offers control over purity and particle characteristics by adjusting reaction conditions.

Protocol: Synthesis of this compound via Aqueous Precipitation

Objective: To synthesize this compound by reacting a soluble indium salt with a carbonate source in an aqueous solution.

Materials:

-

Indium(III) nitrate (In(NO₃)₃·xH₂O) or Indium(III) chloride (InCl₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Dissolve the indium salt (e.g., Indium(III) nitrate) in deionized water to create a precursor solution with a concentration typically ranging from 0.5 M to 1.0 M.[2]

-

Precipitant Solution Preparation: Prepare a solution of the carbonate source (e.g., Sodium carbonate) in deionized water. A concentration of around 1.5 M is commonly used.[2]

-

Precipitation:

-

Place the indium precursor solution in a beaker on a magnetic stirrer and begin vigorous stirring.

-

Slowly add the carbonate solution to the indium solution. A white precipitate of this compound will form.

-

Maintain a stoichiometric molar ratio of carbonate ions to indium ions of 3:2 to ensure complete reaction.[2]

-

-

pH Control:

-

Throughout the addition of the carbonate solution, monitor the pH of the mixture.

-

If using ammonium carbonate, it is crucial to maintain the pH in the range of 8-9 to prevent the co-precipitation of indium hydroxide (In(OH)₃).[2]

-

-

Aging: After the complete addition of the precipitant, continue stirring the suspension for a period to allow for the growth and aging of the precipitate particles.

-

Filtration and Washing:

-

Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

-

Drying: Carefully transfer the filtered this compound to a watch glass or drying dish and dry in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

References

An In-depth Technical Guide to the Physical Properties of Indium(III) Carbonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indium(III) carbonate (In₂(CO₃)₃) is an inorganic compound that serves as a crucial precursor in the synthesis of various other indium compounds, most notably indium(III) oxide (In₂O₃).[1][2] As a water-insoluble solid, its primary utility lies in its thermal decomposition to produce high-purity indium oxide, a material with significant applications in catalysis, transparent conductive films, and gas sensors.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of indium(III) carbonate, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes relevant to researchers in materials science and drug development.

Physical and Chemical Properties

The fundamental properties of indium(III) carbonate are summarized below. While some physical constants such as melting point and density are not well-documented in the literature, the available computed and experimental data provide a solid foundation for its use in research and development.

| Property | Value | Reference |

| Chemical Formula | In₂(CO₃)₃ | [1] |

| Molecular Formula | C₃In₂O₉ | [3] |

| Molecular Weight | 409.67 g/mol | [1][3] |

| Appearance | Solid | [1] |

| CAS Number | 60459-04-3 | [2][3][4] |

| IUPAC Name | bis(indium(3+));tricarbonate | [3] |

| Solubility | Insoluble in water | [1] |

| Thermal Decomposition | Decomposes at 200-300°C to In₂O₃ and CO₂ | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of indium(III) carbonate are critical for reproducible research. The following sections outline standard laboratory procedures.

Synthesis via Aqueous Precipitation

Indium(III) carbonate is commonly synthesized by the precipitation reaction between a soluble indium salt and a carbonate source in an aqueous solution.

Methodology:

-

Preparation of Reactants:

-

Prepare an aqueous solution of a soluble indium(III) salt, such as indium(III) nitrate (In(NO₃)₃) or indium(III) chloride (InCl₃).

-

Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃), typically around 1.5 M.[4]

-

-

Precipitation:

-

Under vigorous stirring, slowly add the sodium carbonate solution to the indium salt solution. It is crucial to maintain a 3:2 molar ratio of carbonate ions to indium(III) ions to ensure stoichiometric conversion.[4]

-

A white precipitate of indium(III) carbonate will form immediately.

-

-

Aging the Precipitate:

-

Isolation and Purification:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any unreacted salts. Centrifugation or filtration can be used to separate the solid.

-

Dry the purified indium(III) carbonate in an oven at a low temperature (e.g., 80-100°C) to avoid premature decomposition.

-

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of indium(III) carbonate are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of dried indium(III) carbonate powder into an alumina or platinum TGA crucible.

-

TGA-DSC Measurement:

-

Place the crucible in the TGA-DSC instrument.

-

Heat the sample from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

-

Data Analysis:

-

The TGA curve will show a significant mass loss in the temperature range of 200°C to 300°C, corresponding to the release of CO₂ and the formation of In₂O₃.[4]

-

The endothermic peak in the DSC curve, typically observed around 236°C, indicates the energy absorbed during the decomposition reaction.[4]

-

The final residual mass should correspond to the stoichiometric mass of indium(III) oxide.

-

The decomposition reaction is as follows: In₂(CO₃)₃(s) → In₂O₃(s) + 3CO₂(g)[2]

Spectroscopic and Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of the carbonate functional group. The FTIR spectrum of indium(III) carbonate is expected to show characteristic absorption bands corresponding to the vibrational modes of the carbonate ion (CO₃²⁻). Key vibrational modes include the asymmetric stretching (ν₃), out-of-plane bending (ν₂), and symmetric stretching (ν₁).[4] The presence of indium can cause shifts in these bands compared to free carbonate ions.

Crystal Structure

Detailed crystallographic data for indium(III) carbonate is not widely available in the literature. Its insolubility and tendency to form fine precipitates can make growing single crystals for X-ray diffraction challenging. It is presumed to adopt a structure based on the coordination of In³⁺ ions with carbonate groups, but further research is needed to elucidate the precise atomic arrangement.

Relevance and Applications in Research

While direct applications in drug development are not documented, the significance of indium(III) carbonate lies in its role as a high-purity precursor.

-

Catalysis: Thermal decomposition of indium(III) carbonate is a key method for producing indium(III) oxide (In₂O₃), a highly selective catalyst for the hydrogenation of CO₂ to methanol.[2] Controlling the decomposition process allows for the synthesis of In₂O₃ with specific crystal facets, which is crucial for optimizing catalytic activity.[2]

-

Materials Science: It serves as a starting material for creating indium oxide nanoparticles and thin films used in transparent conductors and gas sensors.[2]

-

Inorganic Synthesis: Indium(III) carbonate can be converted to other indium compounds, such as indium salts, by reacting it with dilute acids.[1]

Conclusion

Indium(III) carbonate is a foundational compound in indium chemistry, primarily valued for its utility as a precursor to indium(III) oxide. This guide provides essential data on its physical properties and detailed protocols for its synthesis and thermal analysis, offering a practical resource for researchers. While data on its crystal structure and direct biological interactions remain sparse, its well-defined decomposition pathway makes it an indispensable material for advancements in catalysis and materials science.

References

The Solubility Profile of Indium Carbonate: A Technical Guide for Researchers

An In-depth Examination of Indium Carbonate's Behavior in Aqueous and Acidic Solutions

This technical guide provides a comprehensive overview of the solubility of this compound (In₂(CO₃)₃) in water and various acidic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents visual representations of key chemical processes.

Executive Summary

This compound is a compound of significant interest in materials science and as a precursor for the synthesis of other indium-based materials, such as indium oxide.[1] Its solubility is a critical parameter influencing its reactivity, synthesis, and potential applications. This guide establishes that this compound is sparingly soluble in water and readily dissolves in acidic solutions through a characteristic effervescent reaction. While precise quantitative solubility data, such as a solubility product constant (Ksp), is not widely reported in the literature, its qualitative solubility behavior is well-documented.

Solubility of this compound in Water

This compound is consistently characterized as being "insoluble" or "slightly soluble" in water.[2][3] This low aqueous solubility is a common trait among many metal carbonates, with the exception of those formed with alkali metals. The dissolution of this compound in water is an equilibrium process represented by the following equation:

In₂(CO₃)₃(s) ⇌ 2In³⁺(aq) + 3CO₃²⁻(aq)

Due to the lack of a readily available Ksp value, a quantitative measure of its solubility in water is not provided here. However, for comparative purposes, it is placed in a similar category of low aqueous solubility as other common insoluble metal carbonates.[2]

Solubility of this compound in Acids

This compound exhibits high solubility in acidic solutions. This is a characteristic reaction of metal carbonates with acids, which results in the formation of a soluble salt, water, and carbon dioxide gas.[4][5][6] The effervescence observed upon the addition of an acid to this compound is a clear indicator of this reaction, as it signifies the release of carbon dioxide.[2]

The general reaction with an acid can be represented as:

In₂(CO₃)₃(s) + 6H⁺(aq) → 2In³⁺(aq) + 3H₂O(l) + 3CO₂(g)

This reaction effectively drives the dissolution of this compound by consuming the carbonate ions, thus shifting the solubility equilibrium to the right.

Reaction with Specific Acids

The reaction of this compound with common mineral acids proceeds as follows:

-

Hydrochloric Acid (HCl): Produces soluble indium(III) chloride. In₂(CO₃)₃(s) + 6HCl(aq) → 2InCl₃(aq) + 3H₂O(l) + 3CO₂(g) [1]

-

Sulfuric Acid (H₂SO₄): Yields soluble indium(III) sulfate. In₂(CO₃)₃(s) + 3H₂SO₄(aq) → In₂(SO₄)₃(aq) + 3H₂O(l) + 3CO₂(g) [2]

-

Nitric Acid (HNO₃): Forms soluble indium(III) nitrate. In₂(CO₃)₃(s) + 6HNO₃(aq) → 2In(NO₃)₃(aq) + 3H₂O(l) + 3CO₂(g) [2]

Quantitative Solubility Data

As previously mentioned, specific quantitative solubility data for this compound is scarce in publicly available literature. The following table summarizes the qualitative solubility information.

| Solvent | Solubility Description | Chemical Equation |

| Water (H₂O) | Insoluble / Slightly Soluble[2][3] | In₂(CO₃)₃(s) ⇌ 2In³⁺(aq) + 3CO₃²⁻(aq) |

| Acids (e.g., HCl, H₂SO₄, HNO₃) | Soluble with effervescence[2] | In₂(CO₃)₃(s) + 6H⁺(aq) → 2In³⁺(aq) + 3H₂O(l) + 3CO₂(g) |

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound, the following experimental protocols are provided.

Protocol for Determining Aqueous Solubility (Ksp)

This protocol outlines a method to determine the solubility product constant (Ksp) of this compound in water from oversaturation.

Caption: Workflow for determining the aqueous solubility of this compound.

Methodology Details:

-

Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of deionized water in a sealed container. The container should be maintained at a constant temperature (e.g., 25 °C) and stirred vigorously for a sufficient period (24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by filtration of the supernatant through a membrane filter with a pore size of 0.22 µm or smaller to ensure all solid particles are removed.[7]

-

Analysis of Aqueous Phase: The concentration of dissolved indium(III) ions in the clear filtrate is then determined using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Calculation of Ksp: From the measured concentration of In³⁺, the molar solubility (s) of In₂(CO₃)₃ can be calculated. The Ksp can then be determined using the stoichiometric relationship from the dissolution equation.

Protocol for Determining Solubility in Acid

This protocol describes a method to determine the solubility of this compound in an acidic solution.

Caption: Workflow for determining the solubility of this compound in acid.

Methodology Details:

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M of HCl, H₂SO₄, or HNO₃).

-

Dissolution: To a known volume of each acidic solution, add a pre-weighed amount of this compound in small increments while stirring continuously. Continue adding the solid until no more dissolves, and a small amount of undissolved solid remains.

-

Equilibration and Separation: Allow the mixture to equilibrate at a constant temperature. Subsequently, filter the solution to remove the undissolved solid.

-

Quantification: The amount of dissolved this compound can be determined by either weighing the dried, undissolved solid and subtracting this from the initial mass, or by analyzing the indium ion concentration in the filtrate via ICP-MS or AAS and relating this back to the amount of dissolved this compound.

Logical Relationships in Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily Le Chatelier's principle.

Caption: Logical relationship of acid addition on this compound solubility.

The addition of acid introduces H⁺ ions, which react with the carbonate ions (CO₃²⁻) to form water and carbon dioxide. This consumption of carbonate ions decreases their concentration in the solution. According to Le Chatelier's principle, the dissolution equilibrium will shift to the right to counteract this change, resulting in the dissolution of more solid this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in water and acidic solutions. While it is definitively characterized as poorly soluble in water and highly soluble in acids, a notable gap exists in the literature regarding its precise quantitative solubility in aqueous media. The provided experimental protocols offer a robust framework for researchers to determine these values empirically. A thorough understanding of this compound's solubility is paramount for its effective use in scientific research and industrial applications.

References

- 1. Buy this compound | 60459-04-3 [smolecule.com]

- 2. This compound | 60459-04-3 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. google.com [google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. iteachly.com [iteachly.com]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

The Elusive Crystal Structure of Indium Carbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium carbonate (In₂(CO₃)₃) is an inorganic compound with potential applications in various fields, including materials science and as a precursor for the synthesis of other indium-containing materials such as indium oxide nanoparticles. Despite its stoichiometric simplicity, a definitive analysis of its crystal structure remains conspicuously absent from the scientific literature. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, characterization, and the prevailing challenges that have rendered its single-crystal structure analysis elusive. The compound is consistently reported to be amorphous or poorly crystalline, a characteristic that has significant implications for its material properties and applications.

Introduction

This compound is a water-insoluble indium source that can be readily converted to other indium compounds, such as indium oxide, through calcination.[1] Its chemical formula is In₂(CO₃)₃.[2] While the synthesis of this compound is straightforward, typically involving precipitation from an aqueous solution, obtaining the material in a crystalline form suitable for single-crystal X-ray diffraction has proven to be a significant scientific hurdle.

Synthesis of this compound

The most common method for synthesizing this compound is through precipitation reactions. This typically involves the addition of a soluble carbonate source to a solution containing a soluble indium salt.

Experimental Protocol: Precipitation Synthesis of this compound

Materials:

-

Indium(III) nitrate (In(NO₃)₃) or Indium(III) chloride (InCl₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

-

Prepare an aqueous solution of the indium salt (e.g., 0.1 M In(NO₃)₃).

-

Prepare an aqueous solution of the carbonate source (e.g., 0.15 M Na₂CO₃).

-

While vigorously stirring the indium salt solution, slowly add the carbonate solution dropwise.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Indium Carbonate: A Predominantly Amorphous Material

A comprehensive analysis for researchers, scientists, and drug development professionals reveals that indium carbonate (In₂(CO₃)₃) is predominantly amorphous when synthesized using conventional methods. While the synthesis of a crystalline form remains elusive in readily available literature, this guide provides an in-depth look at the properties of amorphous this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of techniques that could favor crystallinity.

This compound typically presents as a white, water-insoluble solid. Its amorphous nature is a key characteristic, influencing its physical and chemical properties. This lack of long-range atomic order is a direct result of the common synthesis routes, particularly aqueous precipitation.

Physicochemical Properties of Amorphous this compound

Quantitative data for amorphous this compound is summarized below. The lack of data for a crystalline counterpart prevents a direct comparative analysis.

| Property | Value |

| Molecular Formula | In₂(CO₃)₃ |

| Molecular Weight | 409.66 g/mol |

| Appearance | White solid |

| Solubility | Insoluble in water |

| Decomposition | Decomposes upon heating to indium oxide (In₂O₃) and carbon dioxide (CO₂) |

Experimental Protocols

Synthesis of Amorphous this compound via Aqueous Precipitation

This common laboratory technique involves the reaction of a soluble indium salt with a carbonate source in an aqueous solution.

Materials:

-

Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) or Indium(III) chloride (InCl₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Precursor Solution: Dissolve a defined amount of the indium salt (e.g., Indium(III) nitrate hydrate) in deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Preparation of Precipitant Solution: In a separate beaker, dissolve a stoichiometric equivalent of the carbonate source (e.g., sodium carbonate) in deionized water to create a solution of known concentration (e.g., 0.15 M).

-

Precipitation: While vigorously stirring the indium salt solution at room temperature, slowly add the carbonate solution dropwise. A white precipitate of this compound will form immediately.

-

Aging: Continue stirring the suspension for a period (e.g., 1-2 hours) to allow the particles to age.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the collected solid in an oven at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. The resulting white powder is amorphous this compound.

Potential Route to Crystalline this compound: Hydrothermal Synthesis

While a definitive protocol for crystalline this compound is not well-documented, hydrothermal synthesis is a promising method for producing crystalline inorganic materials. This technique utilizes elevated temperature and pressure to increase the solubility of reactants and promote crystal growth.

Conceptual Procedure:

-

Precursor Mixture: Combine an aqueous solution of a soluble indium salt (e.g., indium nitrate) and a carbonate source (e.g., urea, which decomposes to provide carbonate ions) in a Teflon-lined stainless steel autoclave.

-

Sealing and Heating: Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-48 hours). The temperature and duration are critical parameters that would need to be optimized.

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Collection and Washing: Collect the resulting solid product by filtration and wash it thoroughly with deionized water and ethanol.

-

Drying: Dry the product in an oven at a moderate temperature.

Characterization of the product via X-ray Diffraction (XRD) would be essential to determine if crystalline this compound has been formed.

Characterization of Crystallinity: X-ray Diffraction (XRD)

XRD is the primary analytical technique used to differentiate between amorphous and crystalline solids. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials result in a broad, diffuse halo.

Standard Operating Procedure for Powder XRD:

-

Sample Preparation: Finely grind the this compound powder to ensure random orientation of the particles. Mount the powder onto a sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å).

-

Voltage and Current: Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A typical scan range for inorganic powders is 10° to 80°.

-

Step Size and Scan Speed: Use a small step size (e.g., 0.02°) and an appropriate scan speed to ensure good data resolution.

-

-

Data Collection: Initiate the XRD scan. The detector will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis:

-

Crystalline Material: The resulting diffractogram will show sharp peaks at specific 2θ angles, which correspond to the crystallographic planes of the material.

-

Amorphous Material: The diffractogram will exhibit a broad, non-distinct "hump" or "halo" over a wide 2θ range, indicating the absence of long-range atomic order.

-

Percent Crystallinity: For semi-crystalline materials, the degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). The formula is:

% Crystallinity = (Area of Crystalline Peaks / Total Area) x 100

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

A Comprehensive Technical Guide to the Thermal Decomposition of Indium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium carbonate (In₂(CO₃)₃) is an inorganic compound that serves as a precursor in the synthesis of other indium compounds, most notably indium(III) oxide (In₂O₃). The thermal decomposition of this compound is a critical process in materials science and catalysis, as it offers a pathway to produce indium oxide with controlled purity and morphology. Understanding the precise temperature at which this decomposition occurs is paramount for optimizing synthesis protocols and ensuring the desired material characteristics. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, including its decomposition temperature, detailed experimental protocols for its determination, and the associated chemical transformations.

While specific literature detailing the thermal decomposition temperature of this compound is scarce, it is understood that it decomposes upon heating to yield indium oxide and carbon dioxide. This process, known as calcination, is a common method for converting metal carbonates into their respective oxides.

Thermal Decomposition of this compound

The thermal decomposition of this compound follows the general reaction for metal carbonates, breaking down into the metal oxide and carbon dioxide gas. The balanced chemical equation for this reaction is:

In₂(CO₃)₃(s) → In₂O₃(s) + 3CO₂(g)

The temperature at which this reaction initiates and proceeds to completion is a key parameter for any application involving the synthesis of indium oxide from an this compound precursor. Based on the temperatures used for the calcination of other indium precursors to form indium oxide, the thermal decomposition of this compound is expected to occur in a range of approximately 200°C to 500°C . The exact temperature can be influenced by factors such as the heating rate, atmosphere, and the particle size of the this compound sample.

Quantitative Data Summary

Due to the limited availability of direct studies on the thermal decomposition of this compound, a definitive set of quantitative data from a single source is not available. However, we can compile a table of expected decomposition temperatures for related metal carbonates to provide a comparative context.

| Metal Carbonate | Decomposition Temperature (°C) |

| Copper(II) Carbonate (CuCO₃) | ~290 |

| Zinc Carbonate (ZnCO₃) | ~300 |

| Calcium Carbonate (CaCO₃) | ~825 |

| Strontium Carbonate (SrCO₃) | ~1340 |

| Barium Carbonate (BaCO₃) | ~1450 |

Note: These values are approximate and can vary with experimental conditions.

Experimental Protocols

The primary techniques for determining the thermal decomposition temperature of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For the thermal decomposition of this compound, TGA can be used to identify the temperature at which the mass loss corresponding to the release of carbon dioxide occurs.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air), with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: Program the instrument to heat from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

-

Data Analysis: The resulting TGA curve will show a step-wise mass loss. The onset temperature of this mass loss is taken as the initial decomposition temperature. The temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) is also a key data point.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic or exothermic events, such as decomposition. The decomposition of most carbonates is an endothermic process.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air), with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: Program the instrument to heat from ambient temperature through the expected decomposition range.

-

-

Data Analysis: The DSC curve will show a peak corresponding to the heat absorbed or released during the decomposition. For an endothermic decomposition, this will be a trough. The onset temperature of the peak is generally considered the decomposition temperature.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for determining the thermal decomposition characteristics of this compound using TGA and DSC.

Conclusion

An In-depth Technical Guide to the Chemical Reactivity of Diindium Tricarbonate

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of diindium tricarbonate, also known as indium(III) carbonate (In₂(CO₃)₃). The document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and biological implications of this compound. This guide covers key reactions such as thermal decomposition and acid-base reactions, presenting available quantitative data and detailed experimental protocols. Furthermore, it explores the biological impact of indium ions, which can be released from indium compounds, with a focus on their interaction with cellular signaling pathways.

Introduction

Diindium tricarbonate (In₂(CO₃)₃) is an inorganic compound of indium. While not as extensively studied as other indium compounds like indium tin oxide (ITO), its reactivity is of interest, particularly as a precursor in the synthesis of indium oxide and other indium-based materials. Understanding its chemical behavior is crucial for its application in materials science and catalysis. Moreover, the biological activity of indium ions warrants an investigation into the potential effects of indium carbonate on cellular systems.

Chemical Identity and Properties

Diindium tricarbonate is the accepted synonym for indium(III) carbonate.

| Property | Value | Source |

| Chemical Formula | In₂(CO₃)₃ | [1] |

| Molecular Weight | 409.67 g/mol | [1] |

| CAS Number | 60459-04-3 | [1] |

| Appearance | White solid | [2] |

| Solubility | Insoluble in water | [2] |

Chemical Reactivity

The primary chemical reactions of diindium tricarbonate involve thermal decomposition and reactions with acids.

Thermal Decomposition

Upon heating, diindium tricarbonate decomposes to form indium(III) oxide (In₂O₃) and carbon dioxide (CO₂). This reaction is fundamental for the synthesis of indium oxide nanoparticles and thin films[2].

Reaction:

In₂(CO₃)₃(s) → In₂O₃(s) + 3CO₂(g)

Table 1: Thermal Decomposition Data (Conceptual)

| Parameter | Estimated Value | Notes |

| Decomposition Temperature Range | 200 - 400 °C | Based on data for related indium compounds and general trends for metal carbonates. |

| Enthalpy of Decomposition (ΔHd) | Endothermic | Typical for carbonate decomposition reactions. |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Estimated based on values for other trivalent metal carbonates. |

Note: The values in Table 1 are estimates based on related compounds and general chemical principles due to the lack of specific experimental data for diindium tricarbonate.

Reaction with Acids

Diindium tricarbonate reacts with acids to produce an indium salt, water, and carbon dioxide gas. This is a characteristic reaction of metal carbonates[2][5].

Reaction with Hydrochloric Acid:

In₂(CO₃)₃(s) + 6HCl(aq) → 2InCl₃(aq) + 3H₂O(l) + 3CO₂(g)

The reaction is typically vigorous, with the effervescence of carbon dioxide gas being a key indicator of the reaction's progress. The rate of reaction is dependent on factors such as the concentration of the acid, temperature, and the surface area of the this compound.

Experimental Protocols

Protocol for Thermal Decomposition Analysis (TGA/DSC)

This protocol outlines a general procedure for analyzing the thermal decomposition of diindium tricarbonate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the decomposition temperature range, mass loss, and enthalpy change of the thermal decomposition of In₂(CO₃)₃.

Materials and Equipment:

-

Diindium tricarbonate powder

-

TGA/DSC instrument

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen, Argon) and an oxidizing gas (e.g., Air)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of diindium tricarbonate powder into a TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA/DSC furnace.

-

Set the purge gas to nitrogen or air at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of decomposition and the percentage mass loss.

-

From the DSC curve, identify endothermic or exothermic peaks associated with the decomposition and calculate the enthalpy change (ΔH).

-

Kinetic parameters such as activation energy can be determined by performing the experiment at multiple heating rates and applying appropriate kinetic models (e.g., Flynn-Wall-Ozawa method).

-

Protocol for Kinetic Study of Reaction with Acid

This protocol describes a method to study the kinetics of the reaction between diindium tricarbonate and hydrochloric acid by monitoring the evolution of carbon dioxide.

Objective: To determine the rate law and rate constant for the reaction of In₂(CO₃)₃ with HCl.

Materials and Equipment:

-

Diindium tricarbonate powder

-

Hydrochloric acid solutions of varying concentrations (e.g., 0.5 M, 1.0 M, 2.0 M)

-

Gas-tight reaction flask with a side arm

-

Gas syringe or a gas pressure sensor connected to a data logger

-

Magnetic stirrer and stir bar

-

Water bath for temperature control

-

Stopwatch

Procedure:

-

Setup: Assemble the reaction flask, gas syringe/pressure sensor, and magnetic stirrer. Place the flask in the water bath to maintain a constant temperature.

-

Reaction Initiation:

-

Place a known mass of diindium tricarbonate into the reaction flask.

-

Quickly add a measured volume of HCl solution to the flask and immediately seal it.

-

Start the stirrer and the stopwatch simultaneously.

-

-

Data Collection: Record the volume of CO₂ evolved at regular time intervals using the gas syringe, or record the pressure change with the data logger.

-

Data Analysis:

-

Plot the volume or pressure of CO₂ versus time. The initial rate of reaction can be determined from the initial slope of the curve.

-

By varying the concentration of HCl and the initial mass of In₂(CO₃)₃, the order of the reaction with respect to each reactant can be determined.

-

The rate constant (k) can then be calculated from the determined rate law.

-

Biological Reactivity and Signaling Pathways

While diindium tricarbonate itself is not extensively studied in biological systems, the effects of indium ions (In³⁺) are of interest due to their potential to be released from indium compounds. Studies on indium-containing nanoparticles have shown that intracellular indium ions can induce cellular stress[6].

Induction of Oxidative Stress and Inflammation

Exposure of lung epithelial cells to indium-containing nanoparticles leads to an increase in intracellular reactive oxygen species (ROS)[6]. This oxidative stress can trigger an inflammatory response, characterized by the upregulation of pro-inflammatory cytokines such as Interleukin-8 (IL-8)[6]. This suggests the activation of stress-responsive signaling pathways.

Potential Involvement of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key signaling cascades that are activated in response to cellular stress, including oxidative stress, and play a central role in regulating inflammation[7][8]. Although direct evidence for the modulation of these pathways by indium ions is limited, their known roles in mediating the effects observed upon indium exposure make them plausible targets.

-

MAPK Pathway: This pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the MAPK cascade.

-

NF-κB Pathway: This pathway is a primary regulator of the inflammatory response. Upon activation by stimuli such as ROS, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like IL-8.

The diagram below illustrates a plausible signaling pathway initiated by the intracellular release of indium ions, leading to oxidative stress and inflammation.

Caption: Proposed signaling cascade following cellular uptake of indium compounds.

The experimental workflow for investigating these biological effects is outlined below.

Caption: Workflow for studying the biological effects of diindium tricarbonate.

Conclusion

Diindium tricarbonate exhibits characteristic reactivity for a metal carbonate, namely thermal decomposition to its oxide and reaction with acids. While specific quantitative data for these reactions are sparse, established principles of inorganic chemistry and data from related compounds allow for a reasonable estimation of its chemical behavior. From a biological perspective, the release of indium ions from indium compounds is a key concern, with evidence pointing towards the induction of oxidative stress and inflammation, likely mediated by the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate the kinetic and thermodynamic parameters of diindium tricarbonate's reactivity and to confirm the precise molecular mechanisms underlying its biological effects. This guide serves as a foundational resource for scientists and researchers working with this compound, providing both theoretical background and practical experimental frameworks.

References

- 1. This compound | C3In2O9 | CID 6453985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. vinci-technologies.com [vinci-technologies.com]

- 5. mdpi.com [mdpi.com]

- 6. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MAPK and AMPK signalings: interplay and implication in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of Indium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of indium carbonate (In₂(CO₃)₃). It outlines the necessary calculations based on standard atomic weights and details key experimental protocols for accurate empirical and molecular formula determination.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is In₂(CO₃)₃. The calculation is based on the standard atomic weights of indium (In), carbon (C), and oxygen (O).

Table 1: Atomic Weights of Constituent Elements and Calculated Molecular Weight of this compound

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Indium | In | 2 | 114.818 | 229.636 |

| Carbon | C | 3 | 12.011 | 36.033 |

| Oxygen | O | 9 | 15.999 | 143.991 |

| Total | In₂(CO₃)₃ | 409.66 |

Note: The standard atomic weights for carbon and oxygen are conventional values derived from a range of natural isotopic abundances.

The theoretically calculated molecular weight of this compound is 409.66 g/mol [1][2].

Experimental Determination of Molecular Weight

A multi-faceted experimental approach is essential for the precise determination of the molecular weight of a newly synthesized or uncharacterized sample of this compound. This involves establishing the empirical formula through elemental analysis and confirming the molecular formula and weight using techniques such as mass spectrometry or thermogravimetric analysis.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is crucial for determining the mass percentages of each element in the compound, which leads to the empirical formula.

2.1.1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Indium Content

ICP-MS is a highly sensitive technique used to determine the concentration of metallic elements.

Experimental Protocol:

-

Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 10-50 mg) into a clean digestion vessel.

-

Add a mixture of high-purity nitric acid and hydrochloric acid.

-

Heat the vessel in a microwave digestion system to completely dissolve the sample.

-

After cooling, dilute the digested sample to a precise volume with deionized water.

-

Calibration: Prepare a series of indium standard solutions of known concentrations.

-

Analysis: Introduce the blank, standards, and the prepared sample solution into the ICP-MS instrument. The instrument will aspirate the liquid, creating an aerosol that is transported to the argon plasma. The plasma atomizes and ionizes the indium.

-

The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of the indium isotope signals (e.g., ¹¹⁵In).

-

Quantification: A calibration curve is generated by plotting the signal intensity of the standards against their concentrations. The indium concentration in the sample is determined from this curve, and the mass percentage is calculated based on the initial sample weight.[3][4]

2.1.2. Combustion Analysis for Carbon Content

Combustion analysis is a standard method for determining the amount of carbon in a compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the finely ground this compound sample (e.g., 1-5 mg) into a tin or silver capsule.

-

Combustion: Place the capsule into the autosampler of a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.

-

The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a stream of pure oxygen.

-

The this compound will decompose, and the carbon will be oxidized to carbon dioxide (CO₂).

-

Gas Separation and Detection: The resulting gases are passed through a series of columns to separate the CO₂ from other combustion products.

-

The amount of CO₂ is measured by a thermal conductivity detector or an infrared detector.

-

Calculation: The instrument's software calculates the mass of carbon from the amount of CO₂ detected, and this is used to determine the mass percentage of carbon in the original sample.[2][5]

2.1.3. Oxygen Content Determination

The mass percentage of oxygen is typically determined by subtracting the mass percentages of indium and carbon from 100%.

Mass Spectrometry for Molecular Ion Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For molecular weight determination, identifying the molecular ion peak is key.

Experimental Protocol:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For inorganic salts, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be suitable, often requiring dissolution in an appropriate solvent.

-

Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to charged droplets from which ions are formed.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum is analyzed. The peak with the highest m/z value that corresponds to the intact molecule (minus or plus an electron or proton) is the molecular ion peak. This value directly provides the molecular weight of the ionized molecule.[6][7]

Thermogravimetric Analysis (TGA) for Stoichiometric Confirmation

TGA measures the change in mass of a sample as a function of temperature. For metal carbonates, TGA can reveal the stoichiometry of decomposition, which can be used to confirm the molecular weight. This compound decomposes upon heating to form indium(III) oxide and carbon dioxide:

In₂(CO₃)₃(s) → In₂O₃(s) + 3CO₂(g)

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (e.g., 5-10 mg) into a TGA sample pan (typically platinum or alumina).

-

Analysis: Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument continuously records the sample's mass as the temperature increases.

-

Data Interpretation: The TGA curve will show a mass loss step corresponding to the release of CO₂. The percentage of mass loss can be compared to the theoretical value calculated from the stoichiometry of the decomposition reaction. A mass loss corresponding to three molecules of CO₂ per two atoms of indium would confirm the In₂(CO₃)₃ formula and, by extension, its molecular weight.[8][9][10]

Conclusion

The determination of the molecular weight of this compound is a critical step in its characterization for research and development. A combination of theoretical calculation based on established atomic weights and rigorous experimental verification through elemental analysis, mass spectrometry, and thermogravimetric analysis provides a high degree of confidence in the final value. The protocols outlined in this guide offer a robust framework for achieving an accurate and reliable determination of the molecular weight of this compound.

References

- 1. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 2. Combustion analysis - Wikipedia [en.wikipedia.org]

- 3. books.publisso.de [books.publisso.de]

- 4. researchgate.net [researchgate.net]

- 5. DETERMINATION OF ORGANIC & TOTAL CARBON IN SOLIDS AND SEDIMENTS AND ON SUBTRATES, INCLUDING CATALYSTS - UIC Inc. [uicinc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. MASS SPECTROMETRY [biosiva.50webs.org]

- 8. eprints.qut.edu.au [eprints.qut.edu.au]

- 9. onlinepubs.trb.org [onlinepubs.trb.org]

- 10. egyankosh.ac.in [egyankosh.ac.in]

In-Depth Technical Guide to the Health and Safety of Indium Carbonate

Executive Summary

Physical and Chemical Properties

Indium carbonate is a water-insoluble indium source that can be converted to other indium compounds.[1] The following table summarizes its key physical and chemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₃In₂O₉ | [2] |

| Molecular Weight | 409.66 g/mol | [2] |

| Appearance | Solid (presumed) | N/A |

| Solubility | Insoluble in water | [1] |

| Decomposition | Decomposes upon heating to form indium oxide and carbon dioxide. A significant mass loss is observed in the temperature range of 200°C to 300°C.[3] | N/A |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on studies of indium and its other compounds. All indium compounds should be regarded as potentially highly toxic.

General Toxicity of Indium Compounds:

-

Exposure to indium compounds may cause damage to the heart, kidneys, and liver.[4]

-

Some indium compounds have been shown to be teratogenic in animal studies, meaning they can cause developmental malformations.[4]

-

Chronic exposure to indium compounds can lead to lung damage, including fibrosis (scarring of lung tissue), pulmonary alveolar proteinosis, and emphysema.[4]

Acute Toxicity:

-

While no specific data exists for this compound, a general methodology for assessing acute oral toxicity is the OECD Test Guideline 420. This method is designed to estimate the LD50 value of a substance with the use of fewer animals.[5][6][7][8][9]

Carcinogenicity:

-

There is no specific carcinogenicity data for this compound. However, it is important to note that the International Agency for Research on Cancer (IARC) has classified Indium Phosphide (InP) as "probably carcinogenic to humans" (Group 2A) and Indium Tin Oxide (ITO) as "possibly carcinogenic to humans" (Group 2B) based on animal studies.[4]

Occupational Exposure Limits

There are no specific occupational exposure limits for this compound. However, limits have been established for indium and its compounds. These should be strictly adhered to when handling this compound.

| Organization | Exposure Limit (as In) | Notes |

| NIOSH (REL) | TWA 0.1 mg/m³ | Recommended Exposure Limit for indium and its compounds.[10][11] |

| ACGIH (TLV) | TWA 0.1 mg/m³ | Threshold Limit Value for indium and its compounds.[10][12] |

| OSHA (PEL) | 0.1 mg/m³ | Permissible Exposure Limit for indium and its compounds.[13][14] |

| Japan Society for Occupational Health | 3 µg/L of indium in serum | Biological exposure limit.[10][15] |

TWA = Time-Weighted Average

Experimental Protocols

As no specific toxicological studies for this compound were found, a general protocol for an acute oral toxicity study based on OECD Test Guideline 420 is provided below for informational purposes.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

Objective: To determine the acute oral toxicity of a substance by identifying the dose level that causes signs of toxicity without mortality.[5][6][7][8][9]

Principle: A stepwise procedure is used where groups of animals (typically female rats) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[5][6][7][8][9] The initial dose is selected based on a preliminary "sighting study".[5][9]

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg).[9] Based on the outcome (survival or death), the next animal is dosed at a higher or lower fixed dose level. This continues until the dose that produces evident toxicity but no mortality is identified.[9]

-

Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.[9]

-

Dosing: The test substance is administered orally via gavage in a single dose.[6]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Observations are made frequently on the day of dosing and at least daily thereafter.[8] Body weight is recorded weekly.[6]

-

Endpoint: The study is complete when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.[9]

Safe Handling and Emergency Procedures

Given the lack of specific data for this compound, a conservative approach to handling is essential. The following procedures are based on general best practices for handling potentially hazardous chemical powders in a laboratory setting.[16][17][18][19][20]

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[12]

-

Use enclosed balances for weighing to minimize dust dispersion.[17]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[19][21]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.[19][22]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[19]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator appropriate for the exposure level should be used.[12][21]

Handling and Storage:

-

Avoid creating dust.[22]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[20][23]

-

Label all containers clearly.[19]

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][23][24]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][21][24]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][21][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][21][24]

Spill and Disposal:

-

In case of a spill, evacuate the area.[12]

-

Wear appropriate PPE and use a HEPA-filtered vacuum or wet methods for cleanup to avoid generating dust.[12]

-

Collect the spilled material in a sealed container for proper disposal.[12]

-

Dispose of this compound waste as hazardous waste in accordance with local, state, and federal regulations.[24]

Visualizations

Logical Workflow for Safe Handling of Chemical Powders

Caption: General workflow for safely handling chemical powders in a laboratory setting.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance on handling any chemical. The absence of comprehensive data for this compound necessitates a high degree of caution.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C3In2O9 | CID 6453985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60459-04-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 10. Use of and Occupational Exposure to Indium in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Indium [cdc.gov]

- 12. nj.gov [nj.gov]

- 13. osha.gov [osha.gov]

- 14. teck.com [teck.com]

- 15. Review of pulmonary toxicity of indium compounds to animals and humans [inis.iaea.org]

- 16. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. artsci.usu.edu [artsci.usu.edu]

- 19. gz-supplies.com [gz-supplies.com]

- 20. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 24. louisville.edu [louisville.edu]

An In-depth Technical Guide to Indium(III) Carbonate: Synonyms, Properties, and Applications in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of indium(III) carbonate, including its various synonyms found in scientific literature, its chemical and physical properties, detailed experimental protocols for its synthesis, and its relevance in the field of drug development, particularly in the context of radiopharmaceuticals.

Nomenclature and Synonyms of Indium(III) Carbonate

Indium(III) carbonate is an inorganic compound with the chemical formula In₂(CO₃)₃. In scientific literature and chemical databases, it is referred to by several synonyms. A clear understanding of these alternative names is crucial for exhaustive literature searches and unambiguous communication in a research and development setting.

-

Systematic Name: Indium(III) carbonate

-

IUPAC Names:

-

Other Common Synonyms:

The logical relationship between these names is primarily based on different systematic naming conventions and stoichiometric descriptors.

Physicochemical Properties

A summary of the key physical and chemical properties of indium(III) carbonate is presented below. It is noteworthy that certain properties, such as the melting point and density, are not consistently reported in the literature, likely due to the compound's tendency to decompose upon heating.

| Property | Value | Reference(s) |

| Chemical Formula | In₂(CO₃)₃ | [2] |

| Molecular Weight | 409.67 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility Product (Ksp) | Not readily available in literature. | [4] |

| Melting Point | Not applicable (decomposes upon heating) | [2] |

| Boiling Point | 333.6 °C (Decomposition) | [2] |

| Density | Not readily available in literature. | [2] |

| CAS Number | 60459-04-3 | [3] |

Experimental Protocols

Synthesis of Indium(III) Carbonate via Aqueous Precipitation

This protocol details a common and effective method for synthesizing indium(III) carbonate. The procedure is based on the reaction between a soluble indium salt and a carbonate source in an aqueous solution.[4]

Materials:

-

Indium(III) nitrate (In(NO₃)₃·xH₂O) or Indium(III) chloride (InCl₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Precursor Solution: Dissolve indium(III) nitrate in deionized water to a concentration of 0.5 M to 1.0 M in a beaker.

-

Preparation of Precipitant Solution: In a separate beaker, prepare a 1.5 M solution of sodium carbonate in deionized water.

-

Precipitation: While vigorously stirring the indium(III) nitrate solution, slowly add the sodium carbonate solution. A white precipitate of indium(III) carbonate will form. Maintain a molar ratio of carbonate to indium of 3:2 to ensure complete precipitation.[4]

-

Aging: Continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for the aging of the precipitate, which can improve the crystallinity and filterability of the product.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities.

-

Drying: Dry the purified indium(III) carbonate in a drying oven at a low temperature (e.g., 80-100 °C) to avoid decomposition.

Thermal Decomposition of Indium(III) Carbonate

Indium(III) carbonate is thermally unstable and decomposes upon heating to form indium(III) oxide (In₂O₃) and carbon dioxide gas.[3] This property is often exploited for the synthesis of indium oxide nanoparticles with controlled morphology.[3]

Reaction: In₂(CO₃)₃(s) → In₂O₃(s) + 3CO₂(g)

The decomposition process can be monitored using thermogravimetric analysis (TGA), which typically shows a significant mass loss corresponding to the release of carbon dioxide. The exact decomposition temperature can be influenced by factors such as the heating rate and the atmosphere.

Relevance to Drug Development

While indium(III) carbonate itself is not typically used as a therapeutic agent, indium-containing compounds are of significant interest to drug development professionals, primarily in the field of nuclear medicine for diagnostics and targeted radiotherapy.[5][6] Radioactive isotopes of indium, such as Indium-111, are used to label biomolecules, creating radiopharmaceuticals that can target specific cells or tissues in the body.[5]

The general workflow for the development and application of an indium-based radiopharmaceutical is as follows:

-

Radionuclide Production: A radioactive isotope of indium, such as ¹¹¹In, is produced.

-

Chelation: The indium radionuclide is complexed with a chelating agent, which is a molecule that can bind tightly to the metal ion.

-

Conjugation: The chelator-indium complex is then conjugated (attached) to a targeting biomolecule, such as a monoclonal antibody or a peptide. This biomolecule is chosen for its ability to specifically bind to a target of interest, for example, a receptor that is overexpressed on the surface of cancer cells.

-

Quality Control: The resulting radiopharmaceutical is subjected to rigorous quality control tests to ensure its purity, stability, and specific activity.

-

Administration and Imaging/Therapy: The radiopharmaceutical is administered to the patient, typically by injection. The targeting biomolecule directs the radioactive indium to the target site. The gamma rays emitted by ¹¹¹In can then be detected by a special camera to create an image of the target area (a technique known as scintigraphy or SPECT). Alternatively, particle-emitting isotopes of indium can be used to deliver a cytotoxic radiation dose directly to cancer cells.

Indium(III) carbonate can serve as a stable, non-radioactive precursor for the synthesis of various indium compounds that can be further utilized in the development of these advanced diagnostic and therapeutic agents. Its well-defined stoichiometry and ease of conversion to indium oxide make it a valuable starting material in the broader field of indium chemistry research.

References

- 1. This compound | C3In2O9 | CID 6453985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Buy this compound | 60459-04-3 [smolecule.com]

- 4. This compound | 60459-04-3 | Benchchem [benchchem.com]

- 5. openmedscience.com [openmedscience.com]

- 6. ninho.inca.gov.br [ninho.inca.gov.br]

Distinguishing Indium Carbonate and Indium Hydrogen Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of indium carbonate and the more elusive indium hydrogen carbonate. It delves into their chemical and physical properties, synthesis methodologies, and potential biological implications, with a focus on providing actionable data and protocols for laboratory and research applications. While extensive data exists for this compound, information on indium hydrogen carbonate is limited; this guide presents predicted properties based on established chemical principles where experimental data is unavailable.

Core Chemical and Physical Properties

A fundamental distinction lies in the anionic component of these compounds: this compound features the carbonate anion (CO₃²⁻), while indium hydrogen carbonate is associated with the hydrogen carbonate, or bicarbonate, anion (HCO₃⁻). This difference significantly influences their structure, stability, and reactivity.

| Property | This compound (In₂(CO₃)₃) | Indium Hydrogen Carbonate (In(HCO₃)₃) (Predicted) |

| Molecular Formula | In₂(CO₃)₃[1] | In(HCO₃)₃ |

| Molecular Weight | 409.66 g/mol [1][2] | 297.85 g/mol |

| Appearance | White solid[3] | Expected to be a white solid or only exist in solution |

| Solubility in Water | Insoluble[4] | Predicted to be more soluble than this compound, though likely still low |

| Thermal Stability | Decomposes upon heating to indium oxide (In₂O₃) and carbon dioxide (CO₂)[3]. | Highly unstable; expected to readily decompose to this compound or hydroxide, water, and carbon dioxide, especially upon heating. Most metal bicarbonates are unstable in solid form[5]. |

| Reactivity with Acids | Reacts with dilute acids to produce indium salts, water, and carbon dioxide[3][4]. | Expected to react vigorously with acids to produce indium salts, water, and carbon dioxide. |

Synthesis Methodologies: Experimental Protocols

Experimental Protocol for the Synthesis of this compound via Aqueous Precipitation

This protocol details a common and effective method for synthesizing this compound in a laboratory setting.

Materials:

-

Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) or Indium(III) chloride (InCl₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)[6]

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare the Indium Salt Solution: Dissolve a calculated amount of the indium salt (e.g., In(NO₃)₃·xH₂O) in deionized water to achieve a concentration between 0.5 and 1.0 M.[6]

-

Prepare the Carbonate Solution: Prepare a separate solution of the carbonate source (e.g., Na₂CO₃) in deionized water, typically around 1.5 M.[6]

-

Precipitation: While vigorously stirring the indium salt solution, slowly add the carbonate solution. A white precipitate of this compound will form. It is crucial to maintain a molar ratio of carbonate ions to indium ions of approximately 3:2 to ensure complete precipitation.[6]

-

Aging the Precipitate: Continue stirring the suspension at an elevated temperature (e.g., 60-80°C) for 2-4 hours. This aging process promotes the growth of larger, more crystalline particles.[6]

-

Filtration and Washing: After aging, filter the precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.

-

Drying: Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

Diagram of the Experimental Workflow for this compound Synthesis

Workflow for the synthesis of this compound.

Hypothetical Protocol for the Synthesis of Indium Hydrogen Carbonate

Due to the inherent instability of many solid metal bicarbonates, the synthesis of solid indium hydrogen carbonate is challenging and may only be possible under specific conditions, such as low temperatures and a high partial pressure of CO₂. The following is a hypothetical protocol based on the synthesis of other metal bicarbonates.

Materials:

-

Freshly prepared indium hydroxide (In(OH)₃)

-

High-pressure reaction vessel (autoclave)

-

Carbon dioxide (CO₂) source

-

Deionized water (chilled)

-

Low-temperature filtration apparatus

Procedure:

-

Prepare a Slurry: Suspend freshly prepared and thoroughly washed indium hydroxide in chilled deionized water in a high-pressure reaction vessel.

-

Introduce Carbon Dioxide: Pressurize the vessel with carbon dioxide gas to several atmospheres. The exact pressure required would need to be determined experimentally.

-

Reaction: Maintain the reaction at a low temperature (e.g., 0-5°C) with constant agitation for an extended period to facilitate the reaction: In(OH)₃ + 3CO₂ ⇌ In(HCO₃)₃.

-

Isolation (if possible): If a solid precipitate forms, it must be filtered rapidly at low temperature under a CO₂ atmosphere to prevent decomposition.

-

Analysis: The resulting product should be immediately analyzed to confirm its composition, as it is expected to be highly unstable.

Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique for characterizing the thermal stability of these compounds.

-

This compound: The thermal decomposition of this compound is a critical process for producing high-purity indium oxide. TGA data for indium hydroxide carbonate, a common precursor, shows a significant weight loss between 200°C and 300°C, with a peak decomposition temperature around 236°C, corresponding to the loss of water and carbon dioxide. The final product of the decomposition is indium(III) oxide (In₂O₃).

-

Indium Hydrogen Carbonate (Predicted): Solid indium hydrogen carbonate, if successfully synthesized, is expected to have very low thermal stability. It would likely decompose at temperatures well below 100°C, and possibly even at room temperature, to form this compound, water, and carbon dioxide.

Potential Involvement in Cellular Signaling Pathways

While direct evidence for the involvement of this compound or indium hydrogen carbonate in specific signaling pathways is scarce, studies on indium-containing nanoparticles provide insights into the cellular effects of indium ions (In³⁺). These ions can be released from indium compounds in a biological environment.

Research has shown that intracellular accumulation of indium ions can lead to:

-

Induction of Oxidative Stress: Indium ions can increase the levels of reactive oxygen species (ROS) within cells.[7]

-

Proinflammatory Response: The presence of indium ions can trigger an inflammatory response, including the increased expression of inflammatory markers like interleukin-8 (IL-8).[7][8]

-

DNA Damage: Accumulation of indium ions has been shown to induce DNA damage.[2][8]

These cellular responses are mediated by complex signaling cascades. For instance, the production of ROS can activate various stress-response pathways, while the upregulation of IL-8 involves transcription factors like NF-κB.

Diagram of Potential Cellular Effects of Indium Ions

Cellular response to indium ion exposure.

Conclusion